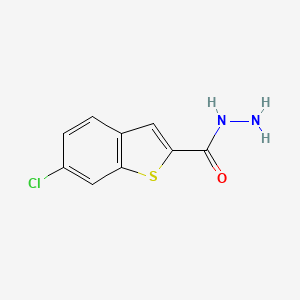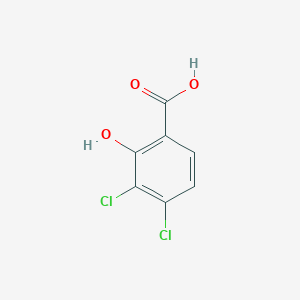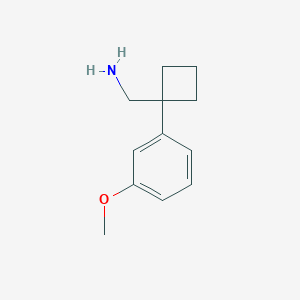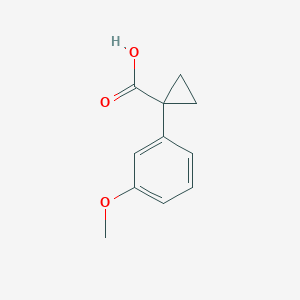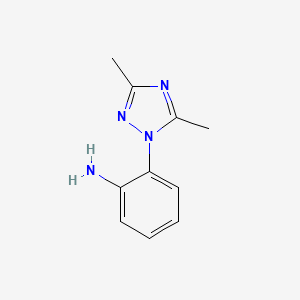
2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline
Overview
Description
“2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has also been reported .Molecular Structure Analysis
The molecular structure of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The InChI code for this compound is 1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” include a molecular weight of 188.23 . The compound is a powder at room temperature . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Scientific Research Applications
1. Anticancer Agents
- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Root Growth Stimulant
- Application Summary: Certain 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .
3. Antifungal Agents
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
4. Agro-Chemical
- Application Summary: Certain 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .
5. Synthesis of Paclobutrazol
- Application Summary: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is an intermediate in synthesizing Paclobutrazol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Paclobutrazol is a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .
6. Antidepressant
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antidepressant . The commercially available triazole-containing drugs are trazodone, nefazodone .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
7. Antihypertensive
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antihypertensive . The commercially available triazole-containing drug is trapidil .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
8. Antiepileptic
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drug is rufinamide .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCSZSITNDYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



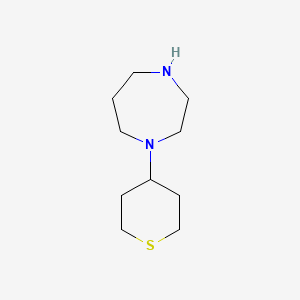
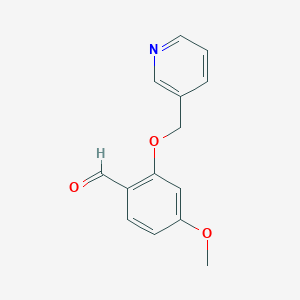
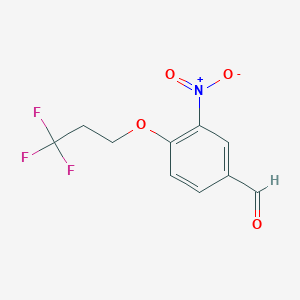
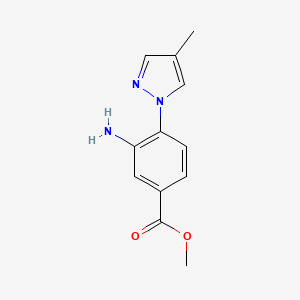
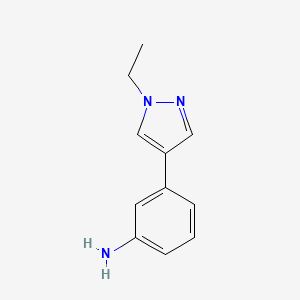
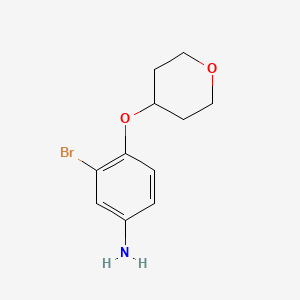
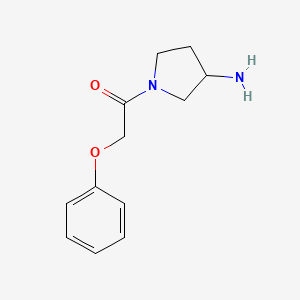
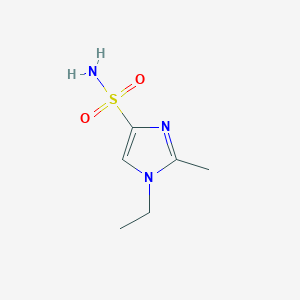
![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
